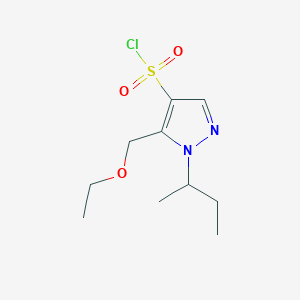

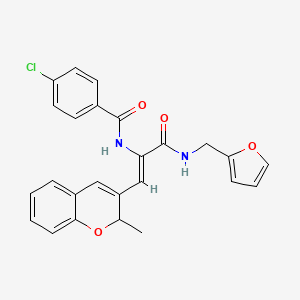

![molecular formula C21H21N5O2 B2643931 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione CAS No. 868143-56-0](/img/structure/B2643931.png)

8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Structural Investigations

6-benzylaminopurine derivatives, including molecules similar to 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione, have been extensively studied for their structural properties. X-ray diffraction analysis, FT-IR, and Raman spectroscopy, along with quantum chemical calculations (HF, DFT, RI-MP2, and MP2 methods), have been employed to investigate the structural and spectroscopic properties of these compounds. Notably, these studies revealed unusual structural features, such as the protonation at the N7 position of the purine ring, which is not a typical site for protonation in N9-unsubstituted adenine derivatives (Čajan & Trávníček, 2011).

Biochemical Activities

Inhibitory Activities

8-Substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine have demonstrated significant activity against rhinovirus type 1B, showcasing the potential of these compounds in antiviral therapies. Among these analogues, specific substitutions at the 8th position have resulted in enhanced inhibitory activities, highlighting the importance of structural variations in medicinal chemistry (Kelley, Linn, & Selway, 1991).

Chemical Properties and Reactions

Ionisation and Methylation

Purine-6,8-diones, categorized into different classes based on their physical properties, show distinctive behavior in terms of ionization and methylation reactions. The positioning of substituents, such as hydrogen, methyl, or 3-methyl groups, significantly influences the formation of anions and the methylation process. These properties are crucial in understanding the chemical behavior and potential applications of purine derivatives (Rahat, Bergmann, & Tamir, 1974).

Therapeutic Potential

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

3-Methyl-3,7-dihydro-purine-2,6-dione derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV, showcasing their potential in therapeutic applications. The compounds exhibit moderate to good inhibitory activities, with some showing comparable activity to known inhibitors. This underscores the therapeutic relevance of purine derivatives in addressing conditions related to DPP-IV activity (Mo et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-25-19-18(20(27)24-21(25)28)22-17(23-19)14-26(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDQOECQCNVWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2643849.png)

![2,4-dimethoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2643853.png)

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643866.png)

![2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2643871.png)